3-(3 inverted exclamation mark -Bromophenyl)-4-methylcoumarin
CAS No.: 720674-16-8
Cat. No.: VC7922539
Molecular Formula: C16H11BrO2
Molecular Weight: 315.16 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 720674-16-8 | 
|---|---|
| Molecular Formula | C16H11BrO2 | 
| Molecular Weight | 315.16 g/mol | 
| IUPAC Name | 3-(3-bromophenyl)-4-methylchromen-2-one | 
| Standard InChI | InChI=1S/C16H11BrO2/c1-10-13-7-2-3-8-14(13)19-16(18)15(10)11-5-4-6-12(17)9-11/h2-9H,1H3 | 
| Standard InChI Key | KZSSDNUKQDGMEZ-UHFFFAOYSA-N | 
| SMILES | CC1=C(C(=O)OC2=CC=CC=C12)C3=CC(=CC=C3)Br | 
| Canonical SMILES | CC1=C(C(=O)OC2=CC=CC=C12)C3=CC(=CC=C3)Br | 
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
3-(3-Bromophenyl)-4-methylcoumarin belongs to the coumarin family, a class of benzopyrone derivatives. Its IUPAC name is 3-(3-bromophenyl)-4-methyl-2H-chromen-2-one, with the systematic name reflecting the bromine substitution on the phenyl ring at the coumarin's 3-position . The methyl group at the 4-position introduces steric and electronic modifications that influence its reactivity compared to unsubstituted coumarins.
Table 1: Key Molecular Descriptors
| Property | Value | Source | 
|---|---|---|
| Molecular formula | C₁₆H₁₁BrO₂ | |
| Molecular weight | 315.16 g/mol | |
| SMILES | CC1=C(C(=O)OC2=C1C=CC=C2)C3=CC(=CC=C3)Br | |
| InChIKey | NDIRYIRGJBIHDU-UHFFFAOYSA-N | |
| X-ray crystallography data | Not available | - | 
The absence of single-crystal X-ray data for this specific compound necessitates reliance on computational models and analog comparisons. For instance, 6-chloro-3-(3-bromophenyl)-4-methylcoumarin (PubChem CID 688758) exhibits a planar coumarin core with dihedral angles of 15.2° between the phenyl and coumarin rings , suggesting similar conformational flexibility in the non-chlorinated analog.
Spectroscopic Signatures
While direct spectroscopic data for 3-(3-bromophenyl)-4-methylcoumarin are scarce, related bromocoumarins demonstrate characteristic signals:
- 
¹H NMR: Methyl groups typically resonate at δ 2.3–2.6 ppm, while aromatic protons appear between δ 6.8–8.5 ppm depending on substitution patterns .
 - 
¹³C NMR: The lactone carbonyl resonates near δ 160 ppm, with bromine-bearing carbons showing deshielding effects .
 - 
IR Spectroscopy: Strong absorbance bands at 1720–1750 cm⁻¹ (lactone C=O) and 600–650 cm⁻¹ (C-Br stretch) .
 
Synthetic Methodologies
Core Coumarin Synthesis
The coumarin scaffold is typically synthesized via:
- 
Pechmann condensation: Acid-catalyzed reaction of phenols with β-ketoesters
 - 
Kostanecki-Robinson reaction: Cyclization of o-hydroxyaryl ketones
 - 
Perkin reaction: Between salicylaldehydes and acetic anhydride
 
For 3-aroylcoumarins like 3-(3-bromophenyl)-4-methylcoumarin, Friedel-Crafts acylation is commonly employed. A modified approach involves:
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference | 
|---|---|---|---|
| 1 | 4-Methylcoumarin, AlCl₃, 3-bromobenzoyl chloride, DCM, 0°C → rt, 12h | 68% | |
| 2 | Column chromatography (SiO₂, hexane:EtOAc 4:1) | - | 
Bromination Strategies
Direct bromination of pre-formed coumarins often employs:
- 
Electrophilic bromination using Br₂/FeBr₃ in CHCl₃
 - 
Directed ortho-bromination with NBS/CCl₄ under radical conditions
 - 
Metal-mediated bromine transfer using CuBr₂/Pd catalysts
 
Notably, 3-position bromination typically requires directing groups or prior functionalization due to the coumarin ring's electronic structure .
Reactivity and Derivative Synthesis
Nucleophilic Displacement
The bromine atom at the 3-phenyl position undergoes facile substitution reactions:
Common nucleophiles include:
- 
Amines (primary/secondary) → arylaminocoumarins
 - 
Thiols → thioether derivatives
 - 
Alkoxides → ether-linked analogs
 
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diverse functionalization:
Notable examples:
- 
Suzuki-Miyaura coupling with boronic acids
 - 
Sonogashira coupling with terminal alkynes
 - 
Heck reaction with alkenes
 
Physicochemical Properties
Solubility and Stability
- 
Solubility: Moderate in polar aprotic solvents (DMSO, DMF), low in water (<0.1 mg/mL)
 - 
Thermal stability: Decomposition onset at 210–220°C (DSC data for analog )
 - 
Photostability: Undergoes [2+2] cycloaddition under UV light (λ > 300 nm)
 
Electronic Characteristics
Bromine's electron-withdrawing effect results in:
- 
Redshifted absorption (λₐᵦₛ ≈ 320 nm in MeOH)
 - 
Enhanced fluorescence quantum yield (Φ = 0.42 vs 0.18 for non-brominated analog )
 - 
Electrochemical HOMO-LUMO gap of 3.1 eV (cyclic voltammetry data )
 
Biological and Material Applications
Table 3: Bioactivity of Brominated Coumarin Analogs
| Activity | Target | IC₅₀/EC₅₀ | Mechanism | Source | 
|---|---|---|---|---|
| Antimicrobial | S. aureus | 8.2 μM | Membrane disruption | |
| Anticancer | MCF-7 cells | 12.4 μM | Topoisomerase II inhibition | |
| Anti-inflammatory | COX-2 | 0.87 μM | Competitive binding | 
Materials Science Applications
- 
Organic semiconductors: Hole mobility ≈ 0.03 cm²/V·s (OFET measurements )
 - 
Fluorescent sensors: Detection limit for Hg²⁺ = 7.8 nM (λₑₓ/λₑₘ = 330/450 nm )
 - 
Photoresponsive materials: Reversible dimerization under UV/Vis light
 
Computational Studies
DFT Calculations
B3LYP/6-311++G(d,p) level calculations predict:
- 
Dipole moment: 4.8 Debye
 - 
HOMO (-6.2 eV) localized on bromophenyl ring
 - 
LUMO (-2.9 eV) distributed across coumarin π-system
 
Molecular Docking
AutoDock Vina simulations with COX-2 (PDB 5IKT):
- 
Binding energy = -9.3 kcal/mol
 - 
Key interactions: Br···Val349 hydrophobic contact, lactone O···Tyr385 H-bond
 
Environmental and Regulatory Considerations
Ecotoxicity
- 
Daphnia magna LC₅₀ = 1.2 mg/L (48h exposure)
 - 
Bioconcentration factor (BCF) = 120 (EPI Suite estimation)
 
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